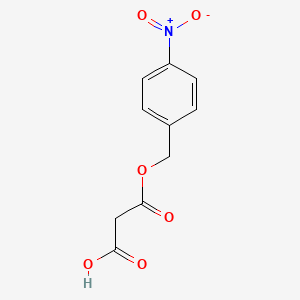

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-nitrophenyl)methoxy]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c12-9(13)5-10(14)17-6-7-1-3-8(4-2-7)11(15)16/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGFMUNSTCPGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343841 | |

| Record name | 3-[(4-Nitrophenyl)methoxy]-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77359-11-6 | |

| Record name | 3-[(4-Nitrophenyl)methoxy]-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mono-4-nitrobenzyl Malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic Acid

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Compound Overview

Compound Name: this compound Synonyms: Malonic acid mono-4-nitrobenzyl ester, 4-Nitrobenzyl hydrogen malonate, Mono-4-nitrobenzyl malonate. CAS Number: 77359-11-6 Molecular Formula: C10H9NO6 Molecular Weight: 239.18 g/mol Appearance: White crystalline powder

This compound is a valuable reagent, notably utilized as a pharmaceutical intermediate in the synthesis of Meropenem.

Synthetic Protocols

Several synthetic routes for this compound have been established. This section details the most common and effective methods, providing step-by-step experimental protocols.

Method 1: Enzymatic Hydrolysis of Di-p-nitrobenzyl malonate

This method employs an enzymatic approach for the selective hydrolysis of the diester to the desired monoester.

Experimental Protocol:

-

Dissolve di-p-nitrobenzyl malonate (100g) in toluene (750ml) in a flask equipped with a water bath.

-

Raise the water bath temperature to 55°C to ensure complete dissolution of the starting material.

-

Add 250 ml of potassium phosphate buffer (0.1M, pH 7.5) to the reaction mixture and maintain the pH at 7.5.

-

Cool the water bath to 45°C and introduce immobilized CalB (Candida antarctica lipase-C-LEcta, 5g) to the mixture.

-

Maintain the pH at 7.5 by the dropwise addition of 1N sodium hydroxide while stirring the reaction mixture for 7 hours.

-

Upon completion, filter the reaction mixture to recover the enzyme, which can be dried under vacuum for reuse.

-

The crystallized product, 4-Nitrobenzyl hydrogen malonate, is filtered and dried under vacuum at 50°C.[1]

Quantitative Data:

| Parameter | Value |

| Yield | 58 g |

| Purity (by HPLC) | 99.83% |

| Moisture Content | 0.14% |

Method 2: Reaction of Meldrum's Acid with p-Nitrobenzyl Alcohol

This protocol utilizes Meldrum's acid as a precursor to the malonate moiety.

Experimental Protocol:

-

To a flame-dried 150mL pressure tube under an argon atmosphere, add Meldrum's acid (5.00g, 34.7mmol) and anhydrous acetonitrile (40mL).

-

To the resulting solution, add p-nitrobenzyl alcohol (5.58 g, 36.4 mmol).

-

Seal the tube tightly and allow the reaction to reflux overnight.[1]

-

(Note: The original source does not detail the work-up procedure for this specific reaction, which would typically involve solvent removal and purification by crystallization or chromatography).

Method 3: Direct Esterification of Malonic Acid

This is a classical approach involving the direct reaction of malonic acid with p-nitrobenzyl alcohol. A variation of this method is also used to produce the magnesium salt of the target compound.

Experimental Protocol for the Magnesium Salt:

-

Add p-nitrobenzyl alcohol and malonic acid to a suitable solvent.

-

Perform the esterification reaction at a low temperature in the presence of a catalyst.

-

Raise the temperature of the reaction system to 60-80°C to facilitate the transformation of the product's crystal form, yielding the p-nitrobenzyl alcohol malonate monoester.

-

The obtained monoester is then reacted with magnesium chloride in water.

-

The final product is purified by recrystallization, followed by centrifugation and drying.[2]

Quantitative Data for the Magnesium Salt:

| Parameter | Value |

| Purity of Intermediate Monoester | >95% |

| Yield of Magnesium Salt | >80% |

Method 4: From Halogenated p-Nitrobenzene

This method involves the reaction of a p-nitrobenzyl halide with malonic acid or its salt.

General Protocol Outline:

The synthesis is achieved by reacting a halogenated p-nitrobenzene (e.g., p-nitrobenzyl bromide or chloride) with malonic acid or its sodium salt in the presence of a solvent and a catalyst.[3] The specific reaction conditions such as temperature, time, and the choice of catalyst and solvent can be optimized to maximize the yield of the desired monoester.[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the protocols.

Caption: Enzymatic Hydrolysis of Di-p-nitrobenzyl malonate.

Caption: Reaction of Meldrum's Acid with p-Nitrobenzyl Alcohol.

Caption: Direct Esterification and Salt Formation.

Concluding Remarks

The synthesis of this compound can be achieved through various methodologies, each with its own set of advantages. The enzymatic hydrolysis offers high purity and mild reaction conditions. The use of Meldrum's acid provides a direct route, while the classical esterification of malonic acid is a versatile method that can be adapted for the synthesis of corresponding salts. The choice of a specific protocol will depend on factors such as desired purity, yield, scalability, and the availability of starting materials and reagents. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

CAS number 77359-11-6 physical characteristics

An In-depth Technical Guide to the Physical Characteristics of 4-Nitrobenzyl Hydrogen Malonate (CAS 77359-11-6)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Nitrobenzyl hydrogen malonate, identified by CAS number 77359-11-6. The information is compiled from various chemical and supplier databases, offering key data points and standardized experimental protocols relevant to laboratory and research settings.

Chemical Identity and Properties

4-Nitrobenzyl hydrogen malonate is a carboxylic acid derivative frequently utilized as a reagent and intermediate in organic synthesis.[1] It is notably employed in the synthesis of β-lactam antibiotics such as (±)-thienamycin and other carbapenems.[2]

Physical and Chemical Data Summary

The following table summarizes the key quantitative physical and chemical properties of 4-Nitrobenzyl hydrogen malonate.

| Property | Value | Source(s) |

| CAS Number | 77359-11-6 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₁₀H₉NO₆ | [3][4][5][6][7][10] |

| Molecular Weight | 239.18 g/mol | [3][4][6] |

| Appearance | White to off-white or light yellow crystalline powder | [1][2][3] |

| Melting Point | 92-111°C (range from various sources) | [2][3][4] |

| Boiling Point | 455.8 ± 30.0 °C (Predicted) | [2] |

| Density | 1.447 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.49 ± 0.32 (Predicted) | [1][2] |

| Solubility | Soluble in Methanol, sparingly soluble in water | [1][2] |

| InChI Key | RIGFMUNSTCPGNP-UHFFFAOYSA-N | [5][11] |

| SMILES | C1=CC(=CC=C1COC(=O)CC(=O)O)--INVALID-LINK--[O-] | [5][7][11] |

Experimental Protocols for Physical Characterization

The following sections detail generalized, standard laboratory methodologies for determining the key physical properties of solid organic compounds like 4-Nitrobenzyl hydrogen malonate.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[1][2]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[4]

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the range.[4] For accurate results, the determination should be repeated with fresh samples.[2]

Boiling Point Determination

While the boiling point for this compound is predicted as it may decompose at elevated temperatures, a standard micro-scale method can be described.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of the liquid sample (if the solid were melted) is placed in a small test tube or fusion tube.[6] A capillary tube, sealed at one end, is inverted and placed into the sample tube.[8]

-

Apparatus Setup: The sample tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling liquid like paraffin oil.[6][8]

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[6] Heating continues until a rapid and continuous stream of bubbles emerges from the inverted capillary.[8]

-

Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[6]

Density Determination

The density of a solid can be determined using several gravimetric methods, with the displacement principle being common.

Methodology (Liquid Displacement):

-

Mass Measurement: The mass of a dry sample of the solid is accurately measured using an analytical balance.[7]

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if sparingly soluble). The initial volume of the liquid is recorded.[12]

-

Displacement: The weighed solid is carefully submerged in the liquid in the graduated cylinder. The final volume is recorded.[12] The volume of the solid is the difference between the final and initial liquid volumes.[12]

-

Calculation: The density is calculated by dividing the mass of the solid by its determined volume (Density = Mass / Volume).[7][13]

Solubility Determination

A qualitative assessment of solubility provides insight into the compound's polarity and potential solvent systems for reactions or analysis.

Methodology (Qualitative Test):

-

Sample Preparation: A small, measured amount of the solid (e.g., 25 mg) is placed into a test tube.[14]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of Methanol) is added to the test tube in small portions.[14]

-

Observation: After each addition, the tube is shaken vigorously for 30-60 seconds.[11][15] The mixture is then observed to determine if the solid has completely dissolved.

-

Classification: The compound's solubility is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection.[11][15]

Application in Synthesis: A Workflow

4-Nitrobenzyl hydrogen malonate is a critical intermediate in the synthesis of carbapenem antibiotics.[16] Its primary function is to introduce a protected malonate group, which is essential for building the carbapenem core structure. The p-nitrobenzyl (PNB) group serves as a protecting group that can be removed under specific conditions later in the synthetic sequence.

The following diagram illustrates the logical workflow of its use in the synthesis of a key carbapenem precursor.

Caption: Logical workflow for the use of 4-Nitrobenzyl hydrogen malonate in carbapenem synthesis.

References

- 1. byjus.com [byjus.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chemistry-online.com [chemistry-online.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. benchchem.com [benchchem.com]

- 12. kbcc.cuny.edu [kbcc.cuny.edu]

- 13. science.valenciacollege.edu [science.valenciacollege.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. saltise.ca [saltise.ca]

- 16. WO2011048583A1 - Process for the preparation of carbapenem compounds - Google Patents [patents.google.com]

Synthesis of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic Acid from Diethyl Malonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 3-((4-nitrobenzyl)oxy)-3-oxopropanoic acid, also known as mono-4-nitrobenzyl malonate, commencing from the readily available starting material, diethyl malonate. This synthesis is a crucial process for the creation of advanced intermediates in the development of novel therapeutic agents, particularly in the realm of carbapenem antibiotics. The described methodology is presented with detailed experimental protocols, quantitative data, and process visualizations to facilitate its application in a research and development setting.

Synthetic Strategy Overview

The synthesis of this compound from diethyl malonate is most effectively achieved through a two-step process. This strategy circumvents the challenges associated with the direct mono-esterification of malonic acid or the selective mono-transesterification of diethyl malonate. The developed pathway involves:

-

Selective Monohydrolysis of Diethyl Malonate: One of the two ethyl ester functionalities of diethyl malonate is selectively saponified to yield the potassium salt of monoethyl malonate. This step is critical for differentiating the two chemically equivalent ester groups.

-

Esterification with 4-Nitrobenzyl Bromide: The resulting malonate half-ester is subsequently alkylated with 4-nitrobenzyl bromide to afford the target compound, this compound.

This approach offers a reliable and scalable method for the synthesis of the desired product.

Experimental Protocols

Step 1: Selective Monohydrolysis of Diethyl Malonate to Potassium Monoethyl Malonate

This procedure details the selective saponification of one of the ester groups of diethyl malonate.

Materials:

-

Diethyl malonate

-

Potassium hydroxide (KOH)

-

Ethanol (98%)

-

Diethyl ether

Procedure:

-

A solution of potassium hydroxide (0.46 mol) is prepared by dissolving it in 500 mL of 98% ethanol.

-

In a separate reaction vessel equipped with a stirrer, a solution of diethyl malonate (0.63 mol) in 500 mL of 98% ethanol is prepared.

-

The potassium hydroxide solution is added dropwise to the diethyl malonate solution over a period of 1 hour, while maintaining the reaction temperature at 0°C with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional hour.

-

The precipitated potassium monoethyl malonate is collected by vacuum filtration.

-

The collected solid is washed with a small amount of diethyl ether and dried under reduced pressure to yield the potassium salt of monoethyl malonate.

Step 2: Synthesis of this compound

This procedure describes the esterification of potassium monoethyl malonate with 4-nitrobenzyl bromide.

Materials:

-

Potassium monoethyl malonate

-

4-Nitrobenzyl bromide

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

n-Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of potassium monoethyl malonate (1.0 eq) in anhydrous dimethylformamide, 4-nitrobenzyl bromide (1.05 eq) is added.

-

The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to afford the pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic pathway.

Table 1: Reagents and Reaction Conditions for Step 1 (Monohydrolysis)

| Reagent | Molar Ratio | Concentration | Temperature | Time |

| Diethyl Malonate | 1.0 | - | 0°C to RT | 2 h |

| Potassium Hydroxide | 0.73 | - | 0°C | 1 h (addition) |

| Ethanol (98%) | Solvent | - | 0°C to RT | 2 h |

Table 2: Yield and Product Characteristics for Step 1

| Product | Form | Yield (%) | Purity |

| Potassium Monoethyl Malonate | White Solid | 68-85% | High |

Table 3: Reagents and Reaction Conditions for Step 2 (Esterification)

| Reagent | Molar Ratio | Concentration | Temperature | Time |

| Potassium Monoethyl Malonate | 1.0 | - | Room Temperature | 12-16 h |

| 4-Nitrobenzyl Bromide | 1.05 | - | Room Temperature | 12-16 h |

| Dimethylformamide | Solvent | - | Room Temperature | 12-16 h |

Table 4: Product Characteristics for this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NO₆ |

| Molecular Weight | 239.18 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >98% |

Visualization of Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical transformation occurring in this synthesis.

Spectroscopic Profile of 4-Nitrobenzyl Hydrogen Malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Nitrobenzyl hydrogen malonate (CAS No: 77359-11-6), a crucial intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for 4-Nitrobenzyl hydrogen malonate is C₁₀H₉NO₆, with a molecular weight of 239.18 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.9 | Broad Singlet | 1H | -COOH |

| 8.24 | Doublet | 2H | Ar-H (ortho to -NO₂) |

| 7.67 | Doublet | 2H | Ar-H (meta to -NO₂) |

| 5.32 | Singlet | 2H | -O-CH₂-Ar |

| 3.54 | Singlet | 2H | -CO-CH₂-COOH |

¹³C NMR (DMSO-d₆)

While specific peak-by-peak data from a single public source is unavailable, chemical suppliers confirm its availability.[1] Based on the structure, the expected chemical shifts are:

| Chemical Shift (δ) ppm | Assignment |

| ~169 | Ester Carbonyl (-COO-CH₂) |

| ~168 | Carboxylic Acid Carbonyl (-COOH) |

| ~147 | Ar-C (para to -CH₂-) |

| ~143 | Ar-C (ipso to -NO₂) |

| ~128 | Ar-CH (ortho to -NO₂) |

| ~124 | Ar-CH (meta to -NO₂) |

| ~66 | -O-CH₂-Ar |

| ~40 | -CO-CH₂-COOH |

Infrared (IR) Spectroscopy

The IR spectrum is typically acquired using a KBr disc or as a nujol mull.[2] The characteristic absorption bands are expected at:

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~1735 | C=O stretch (Ester) |

| ~1710 | C=O stretch (Carboxylic Acid) |

| ~1520 and ~1350 | N-O asymmetric and symmetric stretch (Nitro group) |

| ~1250 | C-O stretch (Ester and Carboxylic Acid) |

Mass Spectrometry (MS)

The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[1]

| m/z | Assignment |

| 239 | [M]⁺ (Molecular Ion) |

| 195 | [M - CO₂]⁺ |

| 153 | [M - C₃H₂O₃]⁺ |

| 136 | [O₂NC₆H₄CH₂]⁺ |

| 106 | [C₇H₄O]⁺ |

| 90 | [C₆H₄N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of 4-Nitrobenzyl Hydrogen Malonate

A common and effective method for the synthesis of 4-nitrobenzyl hydrogen malonate involves the reaction of Meldrum's acid with 4-nitrobenzyl alcohol.[3]

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

4-Nitrobenzyl alcohol

-

Anhydrous acetonitrile (MeCN)

-

Argon gas

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

A flame-dried pressure tube is charged with Meldrum's acid (1.0 eq) and anhydrous acetonitrile under an argon atmosphere.

-

To this solution, 4-nitrobenzyl alcohol (1.05 eq) is added.

-

The tube is securely sealed and the reaction mixture is refluxed overnight.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield 4-nitrobenzyl hydrogen malonate as an off-white solid.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a synthesized compound like 4-Nitrobenzyl hydrogen malonate.

Caption: Workflow for the synthesis and spectroscopic characterization of 4-Nitrobenzyl hydrogen malonate.

References

Solubility of 4-Nitrobenzyl hydrogen malonate in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitrobenzyl hydrogen malonate, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing a robust framework for determining its solubility in common organic solvents. It includes detailed experimental protocols and predictive insights based on the compound's structural features.

Compound Profile: 4-Nitrobenzyl Hydrogen Malonate

4-Nitrobenzyl hydrogen malonate (CAS 77359-11-6) is a white to off-white crystalline solid.[1][2] Its structure, featuring a polar carboxylic acid group, a nitro group, and an ester linkage, alongside a nonpolar benzene ring, suggests a nuanced solubility profile across different classes of organic solvents.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C10H9NO6 | [3][4] |

| Molecular Weight | 239.18 g/mol | [3][4] |

| Melting Point | 109 °C | [3][5] |

| Appearance | White to off-white crystalline powder | [2][5] |

| pKa | 2.49 ± 0.32 (Predicted) | [1][5] |

Qualitative and Known Solubility Data

Published data on the quantitative solubility of 4-Nitrobenzyl hydrogen malonate is sparse. However, qualitative solubility and information inferred from synthesis and purification procedures are summarized below.

Table of Known and Inferred Solubility:

| Solvent | Solubility | Rationale / Reference |

| Methanol | Soluble | Explicitly stated in chemical supplier data.[5] |

| Water | Sparingly soluble | The presence of polar groups is offset by the nonpolar aromatic ring.[1] |

| Acetonitrile (MeCN) | Soluble | Used as a solvent in its synthesis from Meldrum's acid and p-nitrobenzyl alcohol.[3][6] |

| Ethyl Acetate (EtOAc) | Soluble | Used as a mobile phase component in the column chromatography purification of the compound.[3][6] |

| Toluene | Soluble at elevated temperatures | Used as a solvent in a synthesis route starting from di-p-nitrobenzyl malonate at 55°C.[6] |

| Hexane | Sparingly soluble to insoluble | Used as an anti-solvent or a non-polar component in the mobile phase for purification, suggesting low solubility.[3][6] |

Experimental Protocol for Determining Solubility

The following is a standard protocol for determining the solubility of a crystalline solid like 4-Nitrobenzyl hydrogen malonate in an organic solvent. This method, often referred to as the "shake-flask method," is a reliable way to ascertain solubility at a given temperature.[7][8]

Objective: To determine the concentration of a saturated solution of 4-Nitrobenzyl hydrogen malonate in a specific organic solvent at a controlled temperature.

Materials:

-

4-Nitrobenzyl hydrogen malonate (crystalline solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of 4-Nitrobenzyl hydrogen malonate to a vial. The goal is to have undissolved solid remaining after equilibrium is reached.

-

Solvent Addition: Add a known volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand in the temperature bath to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-Nitrobenzyl hydrogen malonate.

-

Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in units such as mg/mL or g/100mL.

Data Presentation Template

The following table structure is recommended for organizing and presenting the experimentally determined solubility data for clear comparison.

Quantitative Solubility of 4-Nitrobenzyl Hydrogen Malonate at 25 °C:

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Observations |

| Alcohols | Methanol | 32.7 | ||

| Ethanol | 24.5 | |||

| Isopropanol | 19.9 | |||

| Ketones | Acetone | 20.7 | ||

| Methyl Ethyl Ketone | 18.5 | |||

| Esters | Ethyl Acetate | 6.0 | ||

| Ethers | Tetrahydrofuran (THF) | 7.6 | ||

| Diethyl Ether | 4.3 | |||

| Halogenated | Dichloromethane (DCM) | 9.1 | ||

| Chloroform | 4.8 | |||

| Aromatics | Toluene | 2.4 | ||

| Alkanes | n-Hexane | 1.9 |

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding and practical approach for researchers to systematically evaluate the solubility of 4-Nitrobenzyl hydrogen malonate in various organic solvents, enabling informed decisions in process development, purification, and formulation.

References

- 1. Page loading... [guidechem.com]

- 2. Round Mono-4-nitrobenzyl Malonate at Best Price in Nanjing, Jiangsu | Hhjnp [tradeindia.com]

- 3. echemi.com [echemi.com]

- 4. MONO-4-NITROBENZYL MALONATE | VSNCHEM [vsnchem.com]

- 5. 4-Nitrobenzyl Hydrogen Malonate CAS 77359-11-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Purity Analysis of Synthesized 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purity analysis of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid. The document outlines a detailed synthetic protocol and rigorous analytical methodologies for confirming the identity, purity, and integrity of the synthesized compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the processes involved in the characterization of novel organic compounds.

Introduction

This compound is a bifunctional organic molecule containing a carboxylic acid, an ester, and a nitroaromatic moiety. Its structure suggests potential applications as a linker in bioconjugation, a building block in medicinal chemistry, or as a key intermediate in the synthesis of more complex molecules. The presence of the 4-nitrobenzyl ester group makes it particularly useful as this group can be selectively cleaved under specific conditions, revealing a carboxylic acid for further functionalization.

Given its potential applications, the synthesis of this compound with a high degree of purity is paramount. Impurities, whether from starting materials, by-products, or degradation products, can significantly impact the outcome of subsequent reactions or biological assays. This guide, therefore, details a systematic approach to not only synthesize this compound but also to rigorously assess its purity using a suite of modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is achieved through the mono-esterification of malonic acid with 4-nitrobenzyl alcohol. This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water.

Signaling Pathway of the Synthesis

The following diagram illustrates the chemical transformation from the reactants to the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis and Purification

Materials:

-

Malonic acid (1.0 eq)

-

4-Nitrobenzyl alcohol (1.0 eq)

-

Concentrated sulfuric acid (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add malonic acid, 4-nitrobenzyl alcohol, and toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Acidify the combined aqueous layers to a pH of approximately 2 with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to obtain this compound as a solid.

Purity Analysis Workflow

A multi-step analytical workflow is employed to ensure the purity and confirm the structure of the synthesized this compound.

Caption: Overall workflow for the purity analysis of the synthesized compound.

Analytical Methodologies and Data

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of the synthesized compound by separating it from any impurities.

Caption: Experimental workflow for HPLC analysis.

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Retention Time | ~4.5 min |

| Purity (by area %) | > 98% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of the synthesized compound. Both ¹H and ¹³C NMR are utilized.

Caption: Experimental workflow for NMR analysis.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.8 (br s) | Singlet (broad) | 1H | -COOH |

| 8.25 (d, J=8.8 Hz) | Doublet | 2H | Ar-H |

| 7.65 (d, J=8.8 Hz) | Doublet | 2H | Ar-H |

| 5.30 (s) | Singlet | 2H | -O-CH₂-Ar |

| 3.45 (s) | Singlet | 2H | -CH₂-COOH |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| 169.5 | -COOH |

| 167.0 | -COO- |

| 147.5 | Ar-C (C-NO₂) |

| 143.0 | Ar-C |

| 128.5 | Ar-CH |

| 124.0 | Ar-CH |

| 65.0 | -O-CH₂-Ar |

| 40.5 | -CH₂-COOH |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain further structural information from its fragmentation pattern.

Caption: Experimental workflow for Mass Spectrometry analysis.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Expected [M-H]⁻ | 238.04 |

| Observed [M-H]⁻ | 238.05 |

| Key Fragments | m/z 136 (4-nitrobenzyl fragment) |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound, which is compared against the theoretical values to assess purity.[1][2]

Caption: Experimental workflow for Elemental Analysis.

Molecular Formula: C₁₀H₉NO₆[3][4][5]

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 50.22 | 50.15 |

| Hydrogen (H) | 3.79 | 3.82 |

| Nitrogen (N) | 5.86 | 5.81 |

Conclusion

The successful synthesis of this compound has been demonstrated, coupled with a comprehensive suite of analytical techniques to rigorously assess its purity. The presented data from HPLC, ¹H and ¹³C NMR, mass spectrometry, and elemental analysis collectively confirm the identity and high purity of the synthesized compound. This technical guide provides a robust framework for the synthesis and quality control of this valuable chemical intermediate, ensuring its suitability for subsequent applications in research and development.

References

- 1. Elemental analysis: operation & applications - Elementar [elementar.com]

- 2. clariant.com [clariant.com]

- 3. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl 2-nitroisophthalate | C10H9NO6 | CID 12217542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester [webbook.nist.gov]

An In-depth Technical Guide on the Natural Occurrence and Biological Sources of Nitrobenzyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrobenzyl compounds, and more broadly nitroaromatic compounds, are a class of organic molecules characterized by the presence of a nitro group attached to a benzyl or aromatic ring system. While many are synthetically produced for various industrial applications, a significant number of these compounds are also found in nature, biosynthesized by a diverse range of organisms including plants, fungi, and bacteria. These naturally occurring nitroaromatics exhibit a wide array of biological activities, from antimicrobial and antifungal to potent toxins, making them a subject of great interest for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of nitrobenzyl and related nitroaromatic compounds, their biological sources, biosynthetic pathways, and their interactions with cellular signaling pathways. Detailed experimental protocols for their extraction, purification, and characterization are also provided to aid researchers in this field.

Introduction

Naturally occurring nitro compounds display remarkable structural diversity and a wide range of biological activities.[1] The nitro group, being a strong electron-withdrawing moiety, imparts unique chemical properties to the parent molecule, often contributing to its bioactivity.[2] Although relatively rare compared to other functional groups in natural products, the discovery of compounds like chloramphenicol, a broad-spectrum antibiotic, has spurred significant interest in exploring the natural world for other nitro-containing molecules.[3] This guide focuses on nitrobenzyl and other nitroaromatic compounds of biological origin, providing a technical resource for their study and potential exploitation in drug development.

Natural Occurrence and Biological Sources

Nitroaromatic compounds have been isolated from a variety of natural sources, spanning different biological kingdoms.[2]

Bacteria

Bacteria, particularly those from the Actinomycetes group, are a prominent source of nitroaromatic compounds. The most well-known example is chloramphenicol , produced by Streptomyces venezuelae.[3] Another important class of nitro-containing secondary metabolites from bacteria are the pyrrolnitrins , produced by several species of Pseudomonas and Burkholderia.[4] These compounds exhibit potent antifungal activity.

Fungi

Fungi are also known to produce nitroaromatic compounds. For instance, 3-nitropropionic acid (3-NPA) , a potent neurotoxin, is produced by various fungal species, including those from the genera Aspergillus, Penicillium, and Diaporthe.[5][6][7]

Plants

The plant kingdom is another rich source of nitroaromatic compounds. A notable example is aristolochic acid , found in plants of the Aristolochia genus.[8] These compounds have been used in traditional medicine but are now known to be potent nephrotoxins and carcinogens.[9] Additionally, plants from the Fabaceae family, such as those in the genera Astragalus and Indigofera, are known to produce 3-nitropropionic acid and its derivatives.[10]

Quantitative Data on Natural Abundance

The concentration of nitrobenzyl and related nitroaromatic compounds in their natural sources can vary significantly depending on the species, environmental conditions, and the specific part of the organism being analyzed. The following tables summarize some of the available quantitative data.

| Compound | Producing Organism | Source Material | Concentration/Yield | Reference(s) |

| Aristolochic Acid I | Aristolochia krisagathra | Plant | 9.9070 ± 0.0989 µg/g (in winter) | [2] |

| Aristolochic Acid I | Aristolochia fangchi | Plant | 437 to 668 ppm (mg/kg) | [11] |

| Aristolochic Acid II | Aristolochia contorta | Plant | < 1 to 115 ppm (mg/kg) | [11] |

| Pyrrolnitrin | Burkholderia cepacia | Fermentation Broth | 0.54 mg/L | [2] |

| 3-Nitropropionic Acid | Securigera varia | Plant | 0.5–1.0 g/100 g | [10] |

| 3-Nitropropionic Acid | Diaporthe citri | Fermentation Broth | ~80% of extract at pH 7.0 | [7] |

Biosynthesis of Nitroaromatic Compounds

The biosynthesis of the nitro group in natural products is a fascinating enzymatic process. Two main mechanisms have been proposed for the introduction of the nitro group onto an aromatic ring.[2]

The Shikimate Pathway and Chloramphenicol Biosynthesis

The biosynthesis of chloramphenicol in Streptomyces venezuelae is one of the most studied pathways for a naturally occurring nitroaromatic compound. The pathway originates from the shikimate pathway, a central metabolic route for the biosynthesis of aromatic amino acids in bacteria, plants, and fungi.[12][13] Chorismic acid, a key intermediate in the shikimate pathway, is converted to p-aminophenylalanine, a precursor to the p-nitrophenyl group of chloramphenicol.[14] A cluster of genes, designated cml genes, is responsible for the subsequent steps in the biosynthesis.[15]

Pyrrolnitrin Biosynthesis

The biosynthesis of pyrrolnitrin in Pseudomonas fluorescens starts with the amino acid L-tryptophan.[16] A dedicated gene cluster, prnABCD, orchestrates the conversion of tryptophan to pyrrolnitrin through a series of enzymatic reactions, including two chlorination steps and a ring rearrangement.[16] The nitro group is introduced in the final step by the enzyme aminopyrrolnitrin oxygenase (PrnD).

References

- 1. digitalrepository.fccollege.edu.pk [digitalrepository.fccollege.edu.pk]

- 2. mdpi.com [mdpi.com]

- 3. apsnet.org [apsnet.org]

- 4. Pyrrolnitrin | C10H6Cl2N2O2 | CID 13916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. [Quantitative determination of 3-nitropropionic acid by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms [frontiersin.org]

- 10. Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. New Insights into Chloramphenicol Biosynthesis in Streptomyces venezuelae ATCC 10712 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of chloramphenicol in Streptomyces sp. 3022a. Identification of p-amino-L-phenylalanine as a product from the action of arylamine synthetase on chorismic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The gene cluster for chloramphenicol biosynthesis in Streptomyces venezuelae ISP5230 includes novel shikimate pathway homologues and a monomodular non-ribosomal peptide synthetase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrrolnitrin - Wikipedia [en.wikipedia.org]

The Art of Light-Controlled Chemistry: An In-Depth Guide to Photolabile Protecting Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and drug development, the ability to selectively protect and deprotect functional groups is paramount. Photolabile protecting groups (PPGs), often referred to as photocages, offer an unparalleled level of control, allowing chemists to orchestrate complex molecular transformations with the simple flick of a light switch. This technical guide provides a comprehensive overview of the core principles, key classes, and practical applications of PPGs, equipping researchers with the knowledge to harness the power of light in their synthetic endeavors.

Core Concepts: Unveiling the Power of Photocages

Photolabile protecting groups are moieties that can be cleaved from a molecule upon irradiation with light of a specific wavelength. This "traceless" deprotection strategy offers significant advantages over conventional chemical methods, including:

-

Spatial and Temporal Control: Light can be precisely directed to a specific location at a specific time, enabling highly localized and timed release of the active molecule.

-

Orthogonality: Photochemical cleavage is orthogonal to most chemical transformations, allowing for selective deprotection without affecting other sensitive functional groups.

-

Mild Reaction Conditions: Deprotection is typically achieved under neutral and ambient conditions, preserving the integrity of complex and delicate molecules.

The ideal PPG should possess a number of key characteristics:

-

High photosensitivity, characterized by a high quantum yield (Φ).

-

Absorption at a wavelength that does not damage the target molecule or biological system (typically >300 nm).

-

The photoproducts should not interfere with the desired reaction or biological process.[1]

-

The protected compound should be stable under non-irradiating conditions.

Major Classes of Photolabile Protecting Groups

PPGs are broadly categorized based on their chromophoric core. The most prominent classes include those based on o-nitrobenzyl, p-hydroxyphenacyl, and coumarin scaffolds.

o-Nitrobenzyl Protecting Groups

The o-nitrobenzyl group is one of the most widely used PPGs due to its versatility in protecting a wide range of functional groups, including alcohols, amines, carboxylic acids, and phosphates.[1]

Mechanism of Photodeprotection: Upon absorption of UV light (typically around 350 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule and an o-nitrosobenzaldehyde byproduct.[2]

Quantitative Data for o-Nitrobenzyl Derivatives:

| Derivative | Protected Group | λmax (nm) | Quantum Yield (Φ) | Solvent | Reference |

| o-Nitrobenzyl | Carboxylate | ~265 | 0.13 | Dioxane/H₂O | [3] |

| 4,5-Dimethoxy-2-nitrobenzyl (NVOC) | Carbamate | 350 | 0.005 | Dioxane/H₂O | [4] |

| α-Methyl-6-nitroveratryl | Carbamate | 365 | - | Various | [5] |

| 2-Nitrobenzyl | Phosphate | > 300 | - | Acetonitrile | [6] |

p-Hydroxyphenacyl Protecting Groups

The p-hydroxyphenacyl (pHP) group is another important class of PPGs, particularly for caging carboxylic acids and phosphates.[7]

Mechanism of Photodeprotection: The photochemistry of pHP esters involves a photo-Favorskii rearrangement.[7] Upon excitation, the pHP group undergoes a skeletal rearrangement, leading to the release of the protected molecule and p-hydroxyphenylacetic acid as the primary byproduct. This reaction is highly efficient and proceeds rapidly, often on the nanosecond timescale.[7]

Quantitative Data for p-Hydroxyphenacyl Derivatives:

| Derivative | Protected Group | λmax (nm) | Quantum Yield (Φ) | Solvent | Reference |

| p-Hydroxyphenacyl | Diethyl Phosphate | 280 | 0.38 | H₂O | [8] |

| p-Hydroxyphenacyl | ATP | 280 | 0.30 | H₂O | [8] |

| 3-Methoxy-p-hydroxyphenacyl | Glutamate | 350 | 0.03-0.04 | H₂O | [9] |

| 3,5-Dimethoxy-p-hydroxyphenacyl | GABA | 370 | 0.03-0.04 | H₂O | [9] |

Coumarin-Based Protecting Groups

Coumarin-based PPGs have gained prominence due to their favorable photophysical properties, including absorption at longer wavelengths (blue to green light) and often high fluorescence of the released cage.[10] This makes them particularly suitable for biological applications where minimizing photodamage is crucial.

Mechanism of Photodeprotection: The photodecomposition of coumarin-caged compounds typically proceeds through a heterolytic cleavage of the bond to the protected group in the excited singlet state, generating a carbocation intermediate. This intermediate then reacts with a nucleophile (e.g., water) to release the protected molecule.

Quantitative Data for Coumarin Derivatives:

| Derivative | Protected Group | λmax (nm) | Quantum Yield (Φ) | Solvent | Reference |

| 7-(Diethylamino)coumarin-4-ylmethyl (DEACM) | Carboxylate | ~400 | ~0.01-0.1 | Various | [4] |

| 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) | Phosphate | ~350 | ~0.1-0.3 | Aqueous | [11] |

| {7-[Bis(carboxymethyl)amino]coumarin-4-yl}methyl | Carboxylate | ~405 | - | Aqueous | [12] |

| 7-mTEGylated-coumarin-4-yl)methyl (Tc) | Ceramide | 318-321 | - | Buffer/Ethanol | [10] |

Experimental Protocols: A Practical Guide

The successful implementation of PPGs in synthesis requires robust and reproducible experimental procedures. Below are detailed methodologies for the introduction and cleavage of key PPGs.

Protection of a Primary Alcohol with an o-Nitrobenzyl Group

Materials:

-

Primary alcohol

-

o-Nitrobenzyl bromide

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of o-nitrobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Extract the aqueous layer with EtOAc (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired o-nitrobenzyl ether.

Photolytic Deprotection of an o-Nitrobenzyl Ether

Materials:

-

o-Nitrobenzyl protected alcohol

-

Solvent (e.g., acetonitrile, methanol, or a mixture with water)

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)

-

Thin-layer chromatography (TLC) plate and developing system

-

Silica gel for column chromatography

Procedure:

-

Dissolve the o-nitrobenzyl protected alcohol in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized to ensure efficient light penetration.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the excited state.

-

Irradiate the solution with a UV lamp while maintaining a constant temperature (e.g., using a cooling fan or water bath).

-

Monitor the progress of the reaction by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the deprotected alcohol.

Protection of a Carboxylic Acid with a p-Hydroxyphenacyl Group

Materials:

-

Carboxylic acid

-

p-Hydroxyphenacyl bromide (pHP-Br)

-

Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetone or acetonitrile

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in acetone or acetonitrile, add TEA or DBU (1.1 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add a solution of p-hydroxyphenacyl bromide (1.05 eq) in the same solvent.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

-

Once the reaction is complete, filter the mixture to remove the triethylammonium bromide or DBU hydrobromide salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in EtOAc and wash with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the p-hydroxyphenacyl ester.

Photolytic Deprotection of a p-Hydroxyphenacyl Ester

Materials:

-

p-Hydroxyphenacyl protected carboxylic acid

-

Aqueous buffer solution (e.g., phosphate or Tris buffer, pH 7-8) or a mixture of acetonitrile and water

-

Photoreactor with a UV lamp (e.g., λ ≈ 300-350 nm)

-

High-performance liquid chromatography (HPLC) system for analysis

Procedure:

-

Prepare a solution of the p-hydroxyphenacyl ester in the chosen solvent system in a quartz cuvette or reaction vessel.

-

Irradiate the solution with the UV lamp.

-

Monitor the disappearance of the starting material and the appearance of the released carboxylic acid and p-hydroxyphenylacetic acid byproduct by HPLC.

-

Upon completion of the reaction, the released carboxylic acid can be isolated by standard workup procedures, such as extraction or chromatography, depending on its properties. For many biological applications, the released compound is used directly in the photolysis solution.

Applications in Drug Development and Chemical Biology

The unique properties of PPGs have made them invaluable tools in drug development and for probing complex biological systems.

Spatiotemporal Control of Bioactive Molecules

By caging a biologically active molecule, its function can be turned on with light at a specific time and location. This has been instrumental in studying dynamic cellular processes. For example, caged neurotransmitters have been used to map neuronal circuits, and caged second messengers like IP₃ have been employed to investigate calcium signaling pathways.[13][14]

Light-Activated Drug Delivery

PPGs are being explored for targeted drug delivery to minimize off-target effects and improve therapeutic efficacy. A prodrug can be designed with a PPG that is cleaved only at the desired site of action upon light irradiation, releasing the active drug. This approach holds promise for cancer therapy, where localized drug activation can reduce systemic toxicity.

Probing Kinase Signaling Cascades

The temporal control afforded by PPGs is particularly powerful for dissecting complex signaling cascades, such as the MAP kinase (MAPK) pathway. By caging a specific kinase inhibitor, researchers can inhibit the kinase at a precise time point and observe the immediate downstream consequences, providing insights into the kinetics and feedback mechanisms of the pathway.[15]

Conclusion

Photolabile protecting groups represent a powerful and versatile tool in the arsenal of the modern organic chemist and chemical biologist. The ability to control chemical reactions and biological processes with the precision of light opens up new avenues for the synthesis of complex molecules, the development of novel therapeutics, and the elucidation of intricate biological pathways. As research in this field continues to advance, we can expect the development of new PPGs with even more refined properties, further expanding the horizons of light-controlled chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nathan.instras.com [nathan.instras.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and photochemical properties of PEGylated coumarin-caged ceramides for cell studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical biology approaches to resolve the subcellular GPCR signaling landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 12. {7-[Bis(carboxymethyl)amino]coumarin-4-yl}methoxycarbonyl derivatives for photorelease of carboxylic acids, alcohols/phenols, thioalcohols/thiophenols, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid as a Photocleavable Linker

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-((4-nitrobenzyl)oxy)-3-oxopropanoic acid, a versatile photocleavable linker. This linker belongs to the ortho-nitrobenzyl (ONB) class of photo-labile molecules, which are widely used for the controlled release of therapeutic agents, imaging probes, and other bioactive molecules upon irradiation with UV light.

Introduction

This compound is a heterobifunctional linker featuring a carboxylic acid for conjugation to amine-containing molecules and a 4-nitrobenzyl ester that can be cleaved upon exposure to UV radiation (typically around 365 nm). This property allows for precise spatial and temporal control over the release of a conjugated molecule, making it an invaluable tool in drug delivery, proteomics, and cell biology research.[1][2] The photocleavage mechanism of o-nitrobenzyl derivatives involves an intramolecular rearrangement upon UV light absorption, leading to the release of the caged molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[3]

Key Features and Applications

-

Photocleavable Release: Enables light-triggered release of conjugated molecules.

-

Bifunctional: The carboxylic acid allows for covalent attachment to primary and secondary amines, while the nitrobenzyl group provides the photo-labile functionality.

-

Controlled Drug Delivery: Useful for developing prodrugs that can be activated at a specific site in the body with light, potentially reducing systemic toxicity.[4]

-

Caged Compounds: Can be used to "cage" and inactivate a bioactive molecule, which can then be activated on demand with light.

-

Surface Functionalization: Allows for the light-mediated attachment or detachment of molecules from surfaces.

Quantitative Data for Representative o-Nitrobenzyl Photocleavable Linkers

| Linker Family | Example Structure | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Cleavage Half-life (t½) | Key Advantages | Key Disadvantages |

| o-Nitrobenzyl (ONB) | 2-nitrobenzyl | 340 - 365 | 0.01 - 0.63 | Minutes to hours | Well-established chemistry, commercially available derivatives. | Requires UV light which can be damaging to biological samples, relatively low quantum yields in some cases. |

| Coumarin | 7-(diethylamino)coumarin-4-yl)methyl | 365 - 450 | ~0.25 | < 1 minute (with high-power LEDs) | Cleavage with less damaging visible light, often higher quantum yields than ONB. | Can be sensitive to hydrolysis. |

| Quinoline | (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) | ~365 | 0.62 - 0.88 | Rapid (nanosecond timescale) | High quantum yields, rapid cleavage kinetics. | Less commercially available. |

Data compiled from analogous compounds reported in the literature.

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to an amine-containing molecule and the subsequent photocleavage.

Protocol 1: Conjugation of the Photocleavable Linker to an Amine-Containing Molecule via Amide Bond Formation

This protocol describes the activation of the carboxylic acid on the linker using EDC/NHS chemistry to form a stable amide bond with a primary or secondary amine on the molecule of interest (e.g., a protein, peptide, or small molecule drug).

Materials:

-

This compound

-

Amine-containing molecule of interest

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or other suitable buffer

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Activation of the Linker:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the linker solution.

-

Stir the reaction mixture at room temperature for 1-2 hours in the dark to form the NHS-ester.

-

-

Conjugation to the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add the activated NHS-ester solution dropwise to the solution of the amine-containing molecule. The molar ratio of the linker to the molecule of interest may need to be optimized.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Conjugate:

-

Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

-

Purify the resulting conjugate using an appropriate method such as HPLC or size-exclusion chromatography to remove unreacted linker and reagents.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry and UV-Vis spectroscopy.

-

Protocol 2: Photocleavage of the Linker-Molecule Conjugate

This protocol outlines the procedure for releasing the conjugated molecule using UV light. The optimal irradiation time and light intensity should be determined empirically for each specific application.

Materials:

-

Purified linker-molecule conjugate

-

UV lamp with a specific wavelength output (e.g., 365 nm)

-

Quartz cuvette or other UV-transparent reaction vessel

-

Solvent (e.g., methanol, DMSO/water mixture, or appropriate buffer)

-

Analytical system (e.g., HPLC, LC-MS)

Procedure:

-

Sample Preparation:

-

Prepare a solution of the linker-molecule conjugate in the chosen solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the irradiation wavelength to ensure uniform light absorption.[3]

-

-

Irradiation:

-

Place the sample solution in a quartz cuvette.

-

Irradiate the sample with a UV lamp at the desired wavelength (e.g., 365 nm). The distance from the lamp to the sample and the power of the lamp will determine the light intensity.

-

Take aliquots of the solution at different time points (e.g., 0, 5, 10, 20, 30, 60 minutes) to monitor the progress of the cleavage reaction.

-

-

Analysis of Photocleavage:

-

Analyze the aliquots by HPLC or LC-MS to quantify the amount of remaining conjugate and the amount of released molecule.

-

The percentage of cleavage can be calculated by comparing the peak areas of the conjugate and the released molecule.

-

-

Optimization:

-

Vary the irradiation time and light intensity to determine the optimal conditions for complete and efficient cleavage with minimal photodamage to the released molecule.

-

Visualizations

Photocleavage Mechanism of a 4-Nitrobenzyl Ester Linker

Caption: Photocleavage of a 4-nitrobenzyl ester linker.

General Experimental Workflow for Linker Application

Caption: Experimental workflow for linker conjugation and cleavage.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Incomplete activation of the carboxylic acid. | Ensure EDC and NHS are fresh and used in sufficient excess. Increase activation time. |

| pH of the reaction buffer is not optimal. | Optimize the pH of the reaction buffer (typically 7.2-8.0 for amine coupling). | |

| Steric hindrance on the amine-containing molecule. | Increase reaction time and/or temperature. Consider using a longer spacer arm on the linker. | |

| Incomplete Photocleavage | Insufficient light exposure (time or intensity). | Increase irradiation time or use a more powerful UV source. |

| Low quantum yield of the specific conjugate. | This is an inherent property. Extended irradiation may be necessary. | |

| Light absorption by the solvent or other components. | Use a UV-transparent solvent/buffer. Ensure the concentration of the conjugate is low enough to prevent inner filter effects. | |

| Degradation of the Released Molecule | Photodamage from prolonged UV exposure. | Minimize irradiation time by using a higher intensity light source for a shorter duration. Include radical scavengers in the solution if compatible. |

Safety Considerations

-

UV Radiation: Wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields, when working with UV light sources.

-

Chemicals: Handle all chemicals, especially DMF and DMSO, in a well-ventilated fume hood and wear appropriate gloves and lab coat.

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

By following these guidelines and protocols, researchers can effectively utilize this compound as a photocleavable linker for a wide range of applications in drug development and biological research.

References

- 1. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-Nitrobenzyl Hydrogen Malonate Derivatives in Peptide Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of 4-nitrobenzyl-based reagents in peptide synthesis. The primary focus is on the well-established role of the 4-nitrobenzyl (pNB) group as a side-chain protecting group for various amino acids in solid-phase peptide synthesis (SPPS). Additionally, this guide explores the potential application of malonic acid monoesters, such as 4-nitrobenzyl hydrogen malonate, as acylating agents for the N-terminus of peptides.

The 4-Nitrobenzyl (pNB) Group for Side-Chain Protection in Peptide Synthesis

The 4-nitrobenzyl group is a valuable tool for the protection of reactive side chains of amino acids, particularly aspartic acid, glutamic acid, cysteine, and lysine, during SPPS. Its stability to the acidic and basic conditions commonly employed in both Boc/Bzl and Fmoc/tBu strategies makes it an orthogonal protecting group. The pNB group is typically removed under mild reductive conditions, which do not affect other protecting groups or the peptide-resin linkage.

Protocol 1: Synthesis of Fmoc-Asp(OpNB)-OH

This protocol describes the introduction of the p-nitrobenzyl ester onto the side chain of Fmoc-aspartic acid.

-

Materials:

-

Fmoc-Asp-OtBu (1 equivalent)

-

4-Nitrobenzyl bromide (1.2 equivalents)

-

Diisopropylethylamine (DIEA) (1.5 equivalents)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve Fmoc-Asp-OtBu in DMF.

-

Add DIEA and 4-nitrobenzyl bromide to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Dilute the reaction mixture with EtOAc and wash with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (Hexane/EtOAc gradient).

-

Dissolve the purified Fmoc-Asp(OpNB)-OtBu in a solution of 50% TFA in DCM.

-

Stir for 2 hours at room temperature to cleave the tert-butyl ester.

-

Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual TFA.

-

Triturate the residue with cold diethyl ether to obtain the solid product, Fmoc-Asp(OpNB)-OH.

-

Protocol 2: On-Resin Deprotection of the pNB Group

This protocol details the removal of the p-nitrobenzyl protecting group from a resin-bound peptide.

-

Materials:

-

Peptide-resin with pNB-protected residue(s)

-

Stannous chloride dihydrate (SnCl₂) (10 equivalents per pNB group)

-

Dimethylformamide (DMF)

-

Phenol (5 equivalents per pNB group)

-

Acetic acid (HOAc) (5 equivalents per pNB group)

-

N,N'-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Swell the peptide-resin in DMF.

-

Prepare the deprotection cocktail by dissolving SnCl₂, phenol, and HOAc in DMF.

-

Add the deprotection cocktail to the swollen resin.

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and wash thoroughly with DMF, DCM, and isopropanol.

-

To remove any yellow byproducts, wash the resin with a solution of 0.5 M DIEA in DMF.

-

Wash the resin again with DMF and DCM and dry under vacuum.

-

| Amino Acid Derivative | Protecting Group | Synthesis Yield | Deprotection Conditions | Deprotection Yield |

| Fmoc-Asp(OpNB)-OH | p-Nitrobenzyl Ester | ~75-85% | SnCl₂/Phenol/HOAc in DMF | >95% |

| Fmoc-Glu(OpNB)-OH | p-Nitrobenzyl Ester | ~70-80% | SnCl₂/Phenol/HOAc in DMF | >95% |

| Fmoc-Cys(pNB)-OH | p-Nitrobenzyl Thioether | ~80-90% | SnCl₂/Phenol/HOAc in DMF | >95% |

| Fmoc-Lys(pNB)-OH | p-Nitrobenzyl Carbamate | ~65-75% | SnCl₂/Phenol/HOAc in DMF | >95% |

Malonic Acid Monoesters as N-Terminal Acylating Agents

While direct evidence for the use of 4-nitrobenzyl hydrogen malonate in peptide synthesis is limited, the application of other malonic acid monoesters for N-terminal acylation is documented. This reaction proceeds through a reactive ketene intermediate, which readily acylates the free amine of the peptide. Subsequent decarboxylation leads to the final acylated product.

Protocol 3: N-Terminal Acylation using a Malonic Acid Monoester

This generalized protocol is based on the use of malonic acid monoesters for peptide acylation.

-

Materials:

-

Resin-bound peptide with a free N-terminus

-

4-Nitrobenzyl hydrogen malonate (or other malonic acid monoester) (5 equivalents)

-

HBTU (4.9 equivalents)

-

DIEA (10 equivalents)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Swell the peptide-resin in DMF.

-

In a separate vessel, pre-activate the malonic acid monoester by dissolving it in DMF with HBTU and DIEA. Allow to react for 5-10 minutes.

-

Add the activated malonic acid solution to the swollen resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Filter the resin and wash thoroughly with DMF and DCM.

-

Dry the resin under vacuum. The acylation and decarboxylation occur in situ to yield the N-acylated peptide.

-

| Acylating Agent | Peptide Substrate | Coupling Reagent | Yield |

| Malonic Acid | Various on-resin peptides | HBTU/DIEA | Nearly Quantitative |

| Benzyl Malonic Acid | Various on-resin peptides | HBTU/DIEA | Nearly Quantitative |

Disclaimer: The protocols provided are intended as a general guide and may require optimization for specific applications. All laboratory work should be conducted in accordance with appropriate safety procedures.

Application Notes and Protocols for 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid in Biomaterial Surface Modification